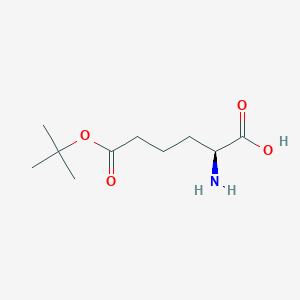
L-Threonine beta-naphthylamide
Übersicht
Beschreibung
L-Threonine beta-naphthylamide (TbNA) is an amino acid derivative that has been widely used in scientific research for its ability to inhibit the activity of proteases. TbNA is a synthetic compound that is derived from the natural amino acid threonine. It has been used in a variety of biochemical and physiological studies, and has been found to have a number of interesting properties that make it a valuable tool for researchers.
Wissenschaftliche Forschungsanwendungen
Enzyme Studies and Biochemical Applications
L-Threonine beta-naphthylamide, and its related compounds, have been extensively used in the study of various enzymes. For instance, it has been instrumental in exploring the properties and behaviors of enzymes in human tissues that hydrolyze L-leucyl-β-naphthylamide, revealing distinct patterns for different tissues (Smith & Rutenburg, 1966). Moreover, it has played a crucial role in developing colorimetric assays for enzymes like leucine aminopeptidase (Green, Tsou, Bressler, & Seligman, 1955) and in understanding serum aminopeptidases and their relation to conditions like hypertension (Nagatsu, Gillespie, George, Folk, & Glenner, 1965).
Metabolic Engineering and Industrial Applications
In metabolic engineering, L-threonine and its derivatives have been crucial in optimizing the production of this essential amino acid through microbial fermentation. Studies like those by Dong, Quinn, and Wang (2011) provide insights into the genetics and molecular mechanisms regulating L-threonine pathways in bacteria like Escherichia coli and Corynebacterium glutamicum, leading to the construction of genetically defined L-threonine-producing strains (Dong, Quinn, & Wang, 2011). Additionally, Liu et al. (2018) proposed a metabolic modification strategy to improve L-threonine production, addressing limitations such as cofactor availability and byproduct accumulation (Liu et al., 2018).
Histochemical and Analytical Uses
L-threonine beta-naphthylamide analogs have also been utilized in histochemical studies. For example, their use in demonstrating leucine aminopeptidase in various tissues highlights their utility in understanding enzyme distribution and activity within different biological contexts (Nachlas, Crawford, & Seligman, 1957).
Enzymatic Synthesis and Organic Chemistry
In organic synthesis, enzymes like L-threonine aldolase, which use L-threonine as a substrate, facilitate the synthesis of complex β-hydroxy-α-amino acids, demonstrating the potential of these enzymes in biocatalysis and pharmaceutical applications (Vassilev, Uchiyama, Kajimoto, & Wong, 1995; Dückers, Baer, Simon, Gröger, & Hummel, 2010).
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18)/t9-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFAUIPJOQKLMK-RNCFNFMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threonine beta-naphthylamide | |
CAS RN |
729-25-9 | |
| Record name | (2S,3R)-2-Amino-3-hydroxy-N-2-naphthalenylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=729-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 729-25-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















